molecular formula C21H20N6O2S B2416971 N-(3-(1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methoxybenzamide CAS No. 932350-40-8

N-(3-(1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methoxybenzamide

Cat. No. B2416971
CAS RN: 932350-40-8
M. Wt: 420.49
InChI Key: CFESCBYESWXWTO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a triazole ring, a thiadiazole ring, and a benzamide group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . Computational methods could also be used to predict the structure and properties of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the triazole and thiadiazole rings might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through a combination of experimental and computational methods .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promise in combating multidrug-resistant Gram-positive pathogens. Researchers have synthesized novel thiazole derivatives based on this compound and evaluated their antimicrobial activity. Notably:

Synthetic Organic Chemistry

The compound’s structure includes an amide group (N,N-dimethylformamide). N,N-dialkyl amides like DMF and DMA are versatile synthons commonly used in synthetic organic chemistry. They serve as polar solvents and can generate various functional groups, making them valuable reagents .

Molecular Docking Studies

Researchers have explored the compound’s interactions with target proteins using molecular docking. These studies help predict binding affinities and guide drug design. Further investigations could reveal potential therapeutic applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in medicinal chemistry or materials science. Additionally, studies could be conducted to optimize its synthesis and improve its properties .

properties

IUPAC Name

N-[3-[1-(2,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-12-9-10-13(2)16(11-12)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-7-5-6-8-17(15)29-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFESCBYESWXWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methoxybenzamide

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